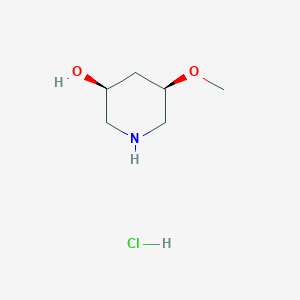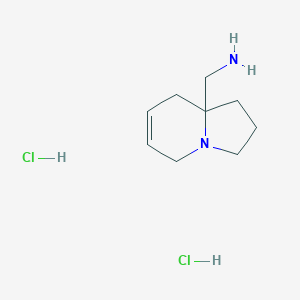![molecular formula C8H13NO B13517478 2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
2-Azaspiro[3.5]nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[35]nonan-5-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Azaspiro[3.5]nonan-5-one involves the use of the Reformatsky reagent. The Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions typically involve refluxing in a mixture of benzene, diethyl ether, and hexamethylphosphoramide (HMPA) for a few hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.5]nonan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
2-Azaspiro[3.5]nonan-5-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a scaffold in drug design, particularly for its analgesic activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biological Studies: The compound’s derivatives have shown antimicrobial, anti-inflammatory, and antimalarial activities.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonan-5-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in certain cancer cell lines . The spirocyclic structure allows for efficient binding to the enzyme’s active site, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[5.3]nonan-1-one: Known for its cholesterol absorption inhibitory activity.
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Another spirocyclic compound with potential biological activities.
Uniqueness
2-Azaspiro[3.5]nonan-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-azaspiro[3.5]nonan-5-one |
InChI |
InChI=1S/C8H13NO/c10-7-3-1-2-4-8(7)5-9-6-8/h9H,1-6H2 |
InChI Key |
FKNQTKLGQSYAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CNC2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



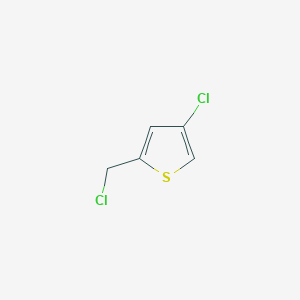

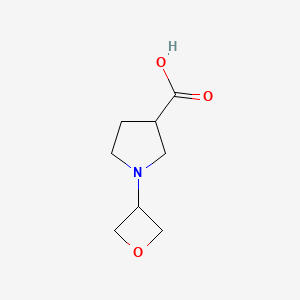
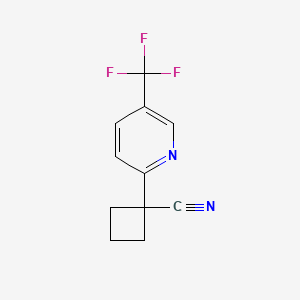
![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
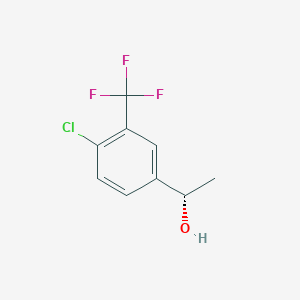
![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
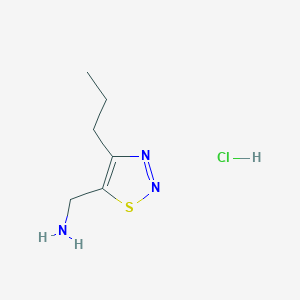
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
